molecular formula C7H10Cl2N2 B6157255 (1S)-1-(3-chloropyridin-4-yl)ethan-1-amine hydrochloride CAS No. 2624108-60-5

(1S)-1-(3-chloropyridin-4-yl)ethan-1-amine hydrochloride

Cat. No.: B6157255
CAS No.: 2624108-60-5
M. Wt: 193.1
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(3-chloropyridin-4-yl)ethan-1-amine hydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom at the third position and an ethanamine group at the first position. The hydrochloride salt form enhances its solubility and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-chloropyridin-4-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloropyridine.

    Alkylation: The 3-chloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.

    Resolution: The resulting racemic mixture is resolved to obtain the (1S)-enantiomer.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkylation and resolution processes, followed by crystallization to purify the compound. The use of continuous flow reactors and automated systems ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-chloropyridin-4-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation: The ethanamine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

(1S)-1-(3-chloropyridin-4-yl)ethan-1-amine hydrochloride is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential pharmaceutical intermediate for drug development.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-chloropyridin-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: Used in the production of fungicides and insecticides.

    3-Chloropyridine: Similar structure but different substitution pattern, used in organic synthesis.

    4-Chloropyridine: Another isomer with distinct chemical properties and applications.

Uniqueness

(1S)-1-(3-chloropyridin-4-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and chirality, which confer distinct chemical and biological properties compared to its isomers and other pyridine derivatives .

Properties

CAS No.

2624108-60-5

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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